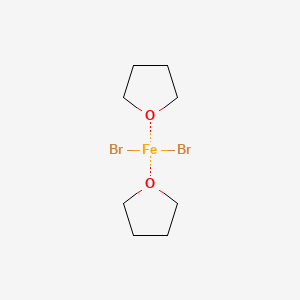

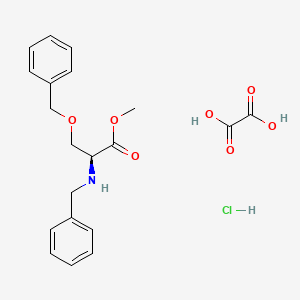

![molecular formula C39H56Cl2P2Ru B6308553 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride CAS No. 894423-99-5](/img/structure/B6308553.png)

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride

Descripción general

Descripción

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride, commonly referred to as ‘PIPRuD’, is a coordination complex of ruthenium (Ru) with a novel ligand, 3-phenyl-1H-inden-1-ylidene[bis(i-butylphoban)], which is a unique combination of two different organic molecules. PIPRuD has been studied extensively in recent years due to its potential applications in scientific research, such as in the fields of catalysis, materials science, and biochemistry. This article will provide an overview of PIPRuD, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride and similar complexes are predominantly used in the field of organic synthesis, specifically in olefin metathesis reactions. These reactions are crucial in the synthesis of various organic compounds. For instance, Ablialimov et al. (2012) reported the synthesis of robust and air-stable ruthenium(II) indenylidene precatalysts with unsymmetrical N-heterocyclic carbene (NHC) ligands, showing increased activity in ring-closing metathesis (RCM) of diethyl diallylmalonate, a model substrate (Ablialimov et al., 2012). Similar findings were reported by Sauvage et al. (2010), who synthesized mixed isobutylphobane/NHC ruthenium-indenylidene complexes and evaluated their catalytic activity in various olefin metathesis reactions (Sauvage et al., 2010).

Polymerization and Materials Science

These ruthenium complexes also find application in the field of polymerization and materials science. Öztürk and Şehitoğlu (2015) investigated ruthenium indenylidene metathesis catalysts for their potential in ROMP-based self-healing epoxy systems (Öztürk & Şehitoğlu, 2015). Their work highlighted the high thermal resistance and chemical compatibility of these catalysts with the epoxy matrix, contributing to the development of advanced materials with self-healing properties.

Environmental and Sustainable Chemistry

In the context of environmental and sustainable chemistry, these complexes are explored for their efficiency in reactions involving biorenewable feedstocks. Alexander et al. (2016) explored the reactivity of a ruthenium complex in the metathesis of linalool and citronellene, as well as in the self-metathesis of eugenol (Alexander et al., 2016). Their work suggests potential applications in converting natural products into value-added chemicals, demonstrating the role of these catalysts in green chemistry.

Mecanismo De Acción

Target of Action

The primary target of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is the metathesis reaction . This compound acts as a catalyst in metathesis reactions, which are important in various chemical processes, including the petrochemical and biodiesel industries .

Mode of Action

As a catalyst, this compound facilitates the exchange of substituents between similar interacting chemical species . It does this by reducing the energy barrier of the reaction, allowing the reaction to proceed at a faster rate or under milder conditions .

Biochemical Pathways

The compound is involved in the metathesis pathway , where it catalyzes the breaking and reforming of double bonds in a pair of alkenes to form new alkenes . The downstream effects of this pathway can lead to the synthesis of complex organic compounds from simpler precursors .

Result of Action

The result of the compound’s action is the formation of new chemical compounds through the metathesis reaction . This can lead to the synthesis of complex organic compounds, including polymers, pharmaceuticals, and other industrially relevant chemicals .

Propiedades

IUPAC Name |

dichloro-(3-phenylinden-1-ylidene)ruthenium;9-(2-methylpropyl)-9-phosphabicyclo[3.3.1]nonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10.2C12H23P.2ClH.Ru/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;2*1-10(2)9-13-11-5-3-6-12(13)8-4-7-11;;;/h1-9,11H;2*10-12H,3-9H2,1-2H3;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCYSKLUNSOBHP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP1C2CCCC1CCC2.CC(C)CP1C2CCCC1CCC2.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56Cl2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)

![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)

![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)